(1-ISOPROPYL-1,3-BENZODIAZOL-2-YL)(4-METHYLPHENYL)METHANOL
Description
(1-Isopropyl-1,3-benzodiazol-2-yl)(4-methylphenyl)methanol is a benzimidazole-derived compound characterized by a benzodiazole core substituted with an isopropyl group at the 1-position and a 4-methylphenyl methanol moiety at the 2-position. This structure confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(4-methylphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12(2)20-16-7-5-4-6-15(16)19-18(20)17(21)14-10-8-13(3)9-11-14/h4-12,17,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQYFCWUDUVATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387127 | |
| Record name | STK027162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6039-04-9 | |
| Record name | STK027162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ISOPROPYL-1,3-BENZODIAZOL-2-YL)(4-METHYLPHENYL)METHANOL typically involves the reaction of 1-isopropyl-1,3-benzodiazole with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also help in optimizing the reaction parameters and reducing the production costs .
Chemical Reactions Analysis
Types of Reactions
(1-ISOPROPYL-1,3-BENZODIAZOL-2-YL)(4-METHYLPHENYL)METHANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(1-ISOPROPYL-1,3-BENZODIAZOL-2-YL)(4-METHYLPHENYL)METHANOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell division.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-ISOPROPYL-1,3-BENZODIAZOL-2-YL)(4-METHYLPHENYL)METHANOL involves its interaction with specific molecular targets in cells. For instance, it can inhibit the activity of enzymes like FtsZ, which is crucial for bacterial cell division. By binding to the active site of these enzymes, the compound can prevent the formation of the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
Structural Modifications and Their Implications
Table 1: Structural Comparison of Key Benzimidazole Derivatives
| Compound Name | Core Structure | Substituents | Key Structural Features |
|---|---|---|---|
| (1-Isopropyl-1,3-benzodiazol-2-yl)(4-methylphenyl)methanol | Benzimidazole | 1-Isopropyl, 2-(4-methylphenyl)methanol | Bulky isopropyl enhances steric effects; 4-methylphenyl improves lipophilicity |
| [1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol | Benzimidazole | 1-(4-Methylbenzyl), 2-methanol | Methylbenzyl group increases aromatic interactions; lower steric hindrance |
| 2-[5-(4-Methylphenyl)-1H-benzodiazol-2-yl]ethan-1-amine dihydrochloride | Benzimidazole | 5-(4-Methylphenyl), 2-ethylamine | Ethylamine side chain enhances solubility; positional isomerism affects receptor binding |
| 3-(1-(2-(4-Chlorophenoxy)ethyl)-1H-benzodiazol-2-yl)propan-1-ol | Benzimidazole | 4-Chlorophenoxyethyl, propanol | Chlorophenoxy group introduces electronegativity; propanol improves hydrogen bonding |
Key Observations :
- The 4-methylphenyl methanol moiety enhances lipophilicity, favoring membrane permeability and antimicrobial activity, as seen in analogous compounds .
Key Findings :
- The target compound exhibits superior antimicrobial activity (MIC = 2.5 μg/mL) compared to simpler imidazole derivatives (MIC = 15.0 μg/mL), likely due to its optimized lipophilicity and hydrogen-bonding capacity .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound Name | logP (Lipophilicity) | Water Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|
| (1-Isopropyl-1,3-benzodiazol-2-yl)(4-methylphenyl)methanol | 3.8 | 0.12 | 220 |
| (2-Isopropyl-1,3-oxazol-4-yl)methanol | 2.1 | 1.5 | 180 |
| [1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol | 3.2 | 0.25 | 200 |
| 3-(1-(2-(4-Chlorophenoxy)ethyl)-1H-benzodiazol-2-yl)propan-1-ol | 4.5 | 0.08 | 240 |
Key Insights :
- The target compound’s high logP (3.8) aligns with its antimicrobial efficacy, as lipophilicity correlates with membrane penetration .
- Its low water solubility (0.12 mg/mL) may necessitate formulation adjustments for drug delivery, a challenge shared with chlorophenoxy-substituted analogs .
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